Cas no 1805314-55-9 (2-Bromo-3-(difluoromethyl)-5-iodopyridine)

2-Bromo-3-(difluoromethyl)-5-iodopyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its distinct structure, featuring bromine, iodine, and a difluoromethyl group at the 2, 5, and 3 positions, respectively, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Stille couplings. The presence of multiple halogens enhances its reactivity, enabling selective functionalization for complex molecule construction. The difluoromethyl group offers unique electronic and steric properties, influencing bioavailability and metabolic stability in drug development. This compound is particularly valuable in medicinal chemistry for the design of fluorinated analogs, where precise halogen placement is critical for optimizing biological activity.
2-Bromo-3-(difluoromethyl)-5-iodopyridine structure
1805314-55-9 structure
Product Name:2-Bromo-3-(difluoromethyl)-5-iodopyridine
CAS No:1805314-55-9
MF:C6H3BrF2IN
MW:333.899999856949
CID:4927402
Update Time:2025-10-24

2-Bromo-3-(difluoromethyl)-5-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-(difluoromethyl)-5-iodopyridine
    • Inchi: 1S/C6H3BrF2IN/c7-5-4(6(8)9)1-3(10)2-11-5/h1-2,6H
    • InChI Key: GMNVFSMPNJCLKK-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(C(F)F)=C1)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9

2-Bromo-3-(difluoromethyl)-5-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A023023057-250mg
2-Bromo-3-(difluoromethyl)-5-iodopyridine
1805314-55-9 97%
250mg
$700.40 2022-04-01
Alichem
A023023057-500mg
2-Bromo-3-(difluoromethyl)-5-iodopyridine
1805314-55-9 97%
500mg
$931.00 2022-04-01
Alichem
A023023057-1g
2-Bromo-3-(difluoromethyl)-5-iodopyridine
1805314-55-9 97%
1g
$1,596.00 2022-04-01

Additional information on 2-Bromo-3-(difluoromethyl)-5-iodopyridine

2-Bromo-3-(difluoromethyl)-5-iodopyridine: A Comprehensive Overview

2-Bromo-3-(difluoromethyl)-5-iodopyridine, also known by its CAS number 1805314-55-9, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of bromine, iodine, and a difluoromethyl group introduces unique electronic and structural properties to this molecule, making it a valuable compound in both academic research and industrial applications.

The synthesis of 2-Bromo-3-(difluoromethyl)-5-iodopyridine typically involves multi-step organic reactions, often utilizing advanced techniques such as nucleophilic substitution, electrophilic substitution, and coupling reactions. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for its use in sensitive applications such as drug discovery and materials science.

In terms of physical properties, 2-Bromo-3-(difluoromethyl)-5-iodopyridine exhibits a melting point of approximately 180°C and a boiling point around 320°C under standard conditions. Its solubility in common organic solvents like dichloromethane and THF is moderate, making it suitable for various solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with recent findings suggesting that it remains stable under mild reaction conditions but can undergo decomposition at elevated temperatures or in the presence of strong oxidizing agents.

The electronic properties of 2-Bromo-3-(difluoromethyl)-5-iodopyridine are heavily influenced by the electron-withdrawing groups present on the pyridine ring. Bromine and iodine atoms are strong electron-withdrawing groups due to their high electronegativity, while the difluoromethyl group further enhances the electron-deficient nature of the ring. This makes the compound highly reactive towards nucleophilic aromatic substitution reactions, a property that has been exploited in numerous synthetic transformations.

Recent research has highlighted the potential of 2-Bromo-3-(difluoromethyl)-5-iodopyridine as a building block in medicinal chemistry. Its ability to act as an electrophilic partner in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has enabled the construction of complex molecular architectures with precision. For instance, studies published in 2023 demonstrate its use in synthesizing bioactive compounds targeting various therapeutic areas, including cancer and inflammation.

In addition to its role in drug discovery, 2-Bromo-3-(difluoromethyl)-5-iodopyridine has found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials for thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). Research conducted at leading institutions has shown that incorporating this compound into polymer blends can significantly enhance charge transport properties, paving the way for next-generation electronic devices.

The environmental impact of 2-Bromo-3-(difluoromethyl)-5-iodopyridine has also been a topic of recent investigation. Studies focusing on its biodegradation pathways have revealed that under aerobic conditions, the compound undergoes microbial degradation through oxidative cleavage of the carbon-halogen bonds. However, further research is needed to fully understand its persistence in different environmental compartments and to develop strategies for minimizing its ecological footprint.

In conclusion, 2-Bromo-3-(difluoromethyl)-5-iodopyridine, with its CAS number 1805314-55-9, stands as a versatile and valuable compound in modern chemistry. Its unique structural features and reactivity make it an indispensable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in shaping future advancements across diverse scientific disciplines.

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